molecular formula C19H15N3O2 B6291720 2-N,6-N-diphenylpyridine-2,6-dicarboxamide CAS No. 61414-14-0

2-N,6-N-diphenylpyridine-2,6-dicarboxamide

Cat. No.: B6291720
CAS No.: 61414-14-0
M. Wt: 317.3 g/mol
InChI Key: HKCFKNITTXYNFT-UHFFFAOYSA-N
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Description

2-N,6-N-diphenylpyridine-2,6-dicarboxamide is an organic compound with the molecular formula C19H15N3O2. It is a derivative of pyridine-2,6-dicarboxamide, where the amide groups are substituted with phenyl groups. This compound is known for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with aniline to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-diphenylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,6-N-diphenylpyridine-2,6-dicarboxamide is unique due to its dual phenyl substitution on the amide groups, which enhances its ability to stabilize reactive species and form stable metal complexes. This makes it particularly valuable in coordination chemistry and catalytic applications .

Properties

IUPAC Name

2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFKNITTXYNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330032
Record name 2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61414-14-0
Record name 2-N,6-N-diphenylpyridine-2,6-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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